molecular formula C8H9F3N4O4 B2640082 1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid CAS No. 2416231-74-6

1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid

Cat. No. B2640082
CAS RN: 2416231-74-6
M. Wt: 282.179
InChI Key: YNFMKHSDXILSDQ-UHFFFAOYSA-N
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Description

“1-(Azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid” is a compound with the CAS Number: 2416231-74-6 . It has a molecular weight of 282.18 . The compound is stored at room temperature and comes in a powder form .


Synthesis Analysis

The synthesis of azetidine derivatives often involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . This process yields functionalised 3-substituted 3-acetoxymethyl azetidines . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .


Chemical Reactions Analysis

The chemical reactions involving azetidine derivatives often include aza-Michael addition with NH-heterocycles . This reaction is used to yield functionalised 3-substituted 3-acetoxymethyl azetidines .


Physical And Chemical Properties Analysis

The compound “this compound” is a powder that is stored at room temperature . It has a molecular weight of 282.18 .

Scientific Research Applications

Synthesis and Biological Evaluation

1-(Azetidin-3-yl)-5-nitropyrazole and derivatives have been utilized in the synthesis of new chemical entities exhibiting antimicrobial and cytotoxic activities. For instance, the solvent-free synthesis of 1-(4′,6′-dimethylpyrimidin-2′-yl)-5-amino-4H-3-arylpyrazoles and their conversion to N-acetamide and N-trifluoroacetamide derivatives showed moderate-to-significant cytotoxic and antibacterial activity against various pathogenic bacteria and human leukemia cells (Aggarwal et al., 2014).

Application in Energetic Material Synthesis

Research has also explored the application of 2,2,2-trifluoroacetic acid in the synthesis of energetic compounds. For example, the synthesis of compounds containing the novel explosophore (3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy moiety demonstrated potential as energetic substances due to their good thermal stability and high calculated enthalpy of formation, which are critical for the development of solid composite propellants and explosives (Gulyaev et al., 2021).

Anticancer Applications

The incorporation of azetidinone and piperazine scaffolds has shown promise in anticancer research. Piperazine clubbed with 2-azetidinone derivatives has been investigated for their anti-proliferative properties and mechanism of apoptosis induction in human cervical cancer cells. One study highlighted a compound that remarkably inhibited the growth of HeLa cells, inducing apoptosis through oxidative stress-mediated pathways (Khanam et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(azetidin-3-yl)-5-nitropyrazole;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2.C2HF3O2/c11-10(12)6-1-2-8-9(6)5-3-7-4-5;3-2(4,5)1(6)7/h1-2,5,7H,3-4H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNRHCCRDDGIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C(=CC=N2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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